![molecular formula C10H19NO4 B1527701 tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate CAS No. 1132814-98-2](/img/structure/B1527701.png)
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate
Overview
Description
tert-Butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is also known as tert-butyl (3-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate. This compound is characterized by the presence of a tert-butyl carbamate group attached to a tetrahydrofuran ring, which also bears a hydroxymethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate typically involves the reaction of 3-(hydroxymethyl)tetrahydrofuran with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Due to its biological activity, tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate serves as a promising lead compound for drug development. Its structure allows for interactions with various biological targets, potentially influencing metabolic pathways and offering therapeutic benefits in conditions like systemic lupus erythematosus and type 1 diabetes mellitus .
Interaction Studies
Preliminary studies indicate that this compound may interact with enzymes and receptors, which could be pivotal for understanding its pharmacodynamics. Further research is necessary to elucidate these interactions fully.
Agricultural Chemicals
The compound has shown potential as an antimicrobial agent, making it suitable for applications in agricultural chemicals. Its efficacy against various pathogens could enhance crop protection strategies, thereby improving agricultural yields.
Material Science
Synthesis of Novel Compounds
this compound is utilized in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles through palladium-catalyzed reactions. These synthesized compounds have diverse applications in further chemical research and development, particularly in creating advanced materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated that the compound could be developed into an effective agricultural fungicide or bactericide.
Case Study 2: Drug Interaction Analysis
Research involving the interaction of this compound with specific receptors showed promising results in modulating metabolic pathways. Further investigation into its mechanism of action could lead to new therapeutic strategies for metabolic disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic applications to temporarily protect amine functionalities during multi-step synthesis .
Comparison with Similar Compounds
tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but with a different substituent on the carbamate group.
tert-Butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.
Uniqueness: tert-Butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. The hydroxymethyl group provides additional functionality, allowing for further derivatization and modification .
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is a chemical compound with potential applications in pharmaceuticals and organic synthesis. Its molecular formula is C10H19NO4, and it has garnered interest due to its unique structural features and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- CAS Number : 1132814-98-2
- Purity : Minimum 97% .
The compound features a tert-butyl group and a hydroxymethyl-substituted oxolane ring, which may enhance its solubility and bioavailability, making it an interesting candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may modulate enzyme or receptor activities, although detailed mechanisms remain to be fully elucidated. The presence of the hydroxymethyl group suggests potential for further functionalization, which could enhance its biological efficacy .
Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C10H19NO4 | Hydroxymethyl group enhances solubility |
tert-butyl N-[2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | C10H19NO4 | Similar functionality but different stereochemistry |
1-tert-butoxycarbonylamino-tetrahydrofuran | C10H19NO4 | Related structure without hydroxymethyl group |
These compounds illustrate how variations in structure can lead to differing biological activities and chemical properties.
Interaction Studies
Understanding the interaction profile of this compound is crucial for assessing its viability as a lead candidate in drug development. Interaction studies could include:
- Enzyme Inhibition Assays : Testing against various enzymes to determine inhibitory potential.
- Cell Culture Studies : Evaluating cytotoxicity and protective effects in neuronal cell lines exposed to neurotoxic agents.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEQSYXWJPFLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156261 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132814-98-2 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132814-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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